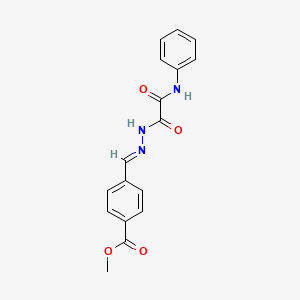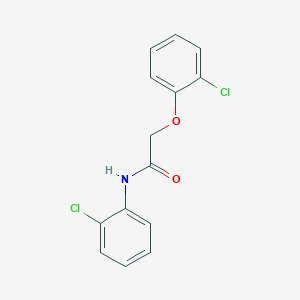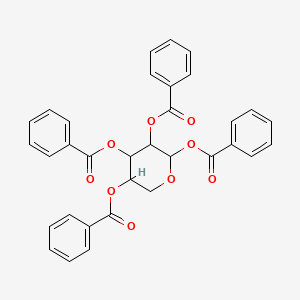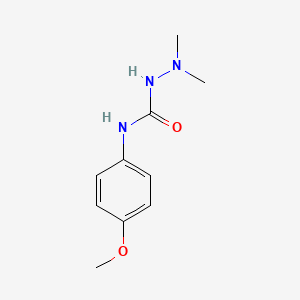
9-Chloro-1,2,3,4-tetrahydro-4a,8a-(methanothiomethano)naphthalene-10,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL T182346 is a chemical compound with the molecular formula C12H15ClO2S and a molecular weight of 258.769 g/mol . It is known for its unique structure and properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCL T182346 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the chlorine atom via halogenation reactions.
Industrial Production Methods
Industrial production of RCL T182346 often involves large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
RCL T182346 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to form corresponding alcohols and thiols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
RCL T182346 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of RCL T182346 involves its interaction with specific molecular targets and pathways. It can:
Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Alter Gene Expression: Affect transcription factors and gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
RCL T182346 can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
41065-42-3 |
|---|---|
Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-2,4-diene 12,12-dioxide |
InChI |
InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1,3,5,7,10H,2,4,6,8-9H2 |
InChI Key |
GPAIKHSCWSQBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C=CC=CC2(C1)CS(=O)(=O)C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



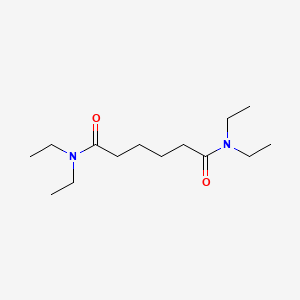

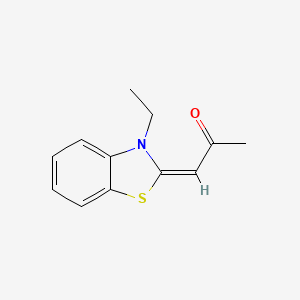
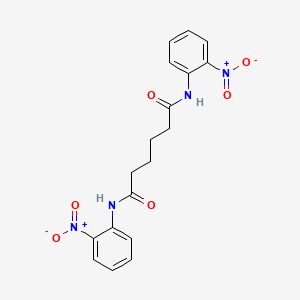
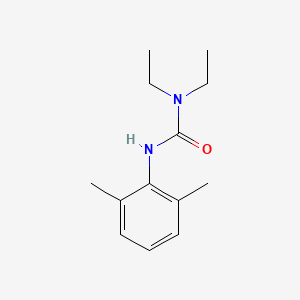
![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)

